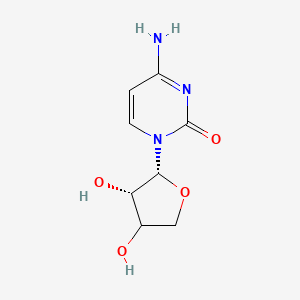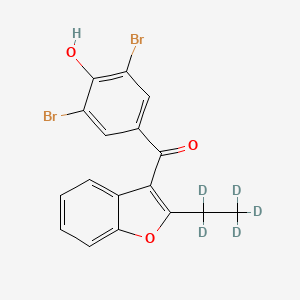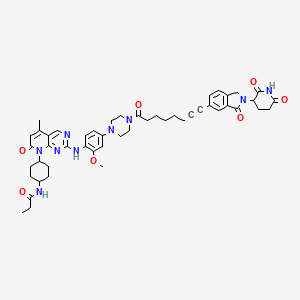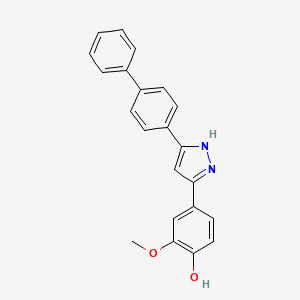
Antibacterial agent 82
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 82 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 82 involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the optimization of reaction parameters to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: Antibacterial Agent 82 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity and spectrum of action.
科学的研究の応用
Antibacterial Agent 82 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial Agent 82 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The compound also interferes with bacterial protein synthesis by binding to ribosomal subunits, further inhibiting bacterial growth.
類似化合物との比較
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.
Cephalosporin: Another class of antibiotics with a similar mechanism of action but a broader spectrum of activity.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but is used primarily for Gram-positive bacteria.
Uniqueness: Antibacterial Agent 82 is unique due to its synthetic origin and its ability to overcome resistance mechanisms that affect other antibiotics. Its dual mechanism of action, targeting both cell wall synthesis and protein synthesis, makes it a versatile and potent antibacterial agent.
特性
分子式 |
C22H18N2O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-methoxy-4-[5-(4-phenylphenyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-22-13-18(11-12-21(22)25)20-14-19(23-24-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14,25H,1H3,(H,23,24) |
InChIキー |
YEOZDARBGCURFA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


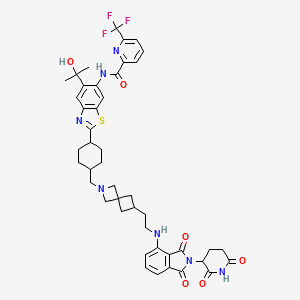


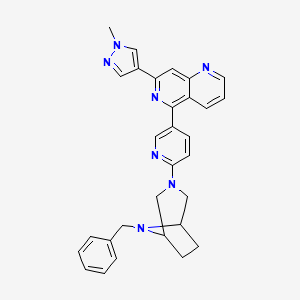
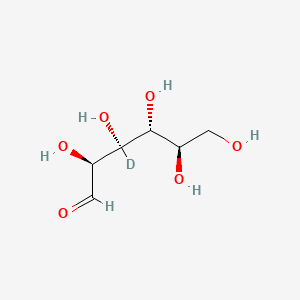
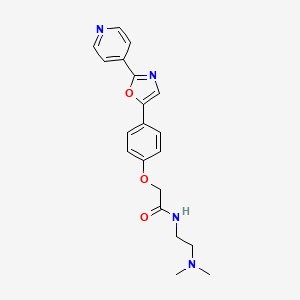
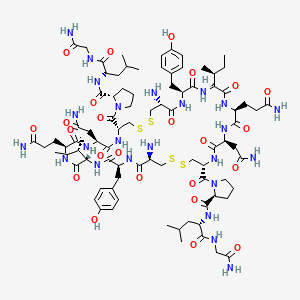
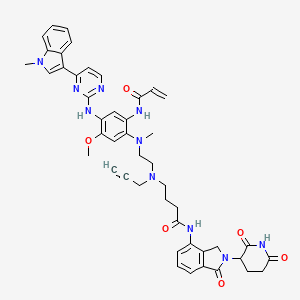
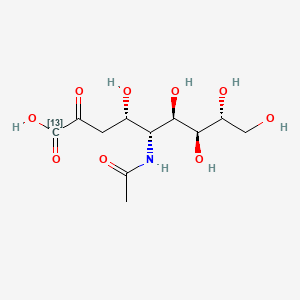

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
